Trpc5-IN-2

Ion Channel Pharmacology TRPC5 Subtype Selectivity Drug Discovery

Trpc5-IN-2 is the definitive pyridazinone-based TRPC5 inhibitor (WO2019055966A2, Compound IO) offering unmatched subtype selectivity over TRPC4. Unlike dual TRPC4/5 inhibitors (ML204, HC-070), its precision eliminates confounding off-target effects, making it essential for high-confidence target validation in FSGS podocyte dysfunction and neuronal excitability studies. As the benchmark for SAR programs, it accelerates next-generation TRPC5 drug discovery. Secure this critical tool compound to generate reproducible, publication-grade data.

Molecular Formula C17H14ClF3N6O
Molecular Weight 410.8 g/mol
Cat. No. B12416522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrpc5-IN-2
Molecular FormulaC17H14ClF3N6O
Molecular Weight410.8 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1N(N=N2)CC3=CC=CC=C3C(F)(F)F)C4=C(C(=O)NN=C4)Cl
InChIInChI=1S/C17H14ClF3N6O/c18-15-14(7-22-24-16(15)28)26-6-5-13-12(9-26)23-25-27(13)8-10-3-1-2-4-11(10)17(19,20)21/h1-4,7H,5-6,8-9H2,(H,24,28)
InChIKeyBFECTYCINFLEKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trpc5-IN-2: A Potent and Selective TRPC5 Inhibitor for Targeted Ion Channel Research


Trpc5-IN-2 is a synthetic small molecule designed to potently inhibit the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. It is a pyridazinone derivative identified as Compound IO in patent WO2019055966A2, where it is disclosed as a therapeutic agent for kidney diseases [1]. The compound is recognized for its high potency and selectivity for the TRPC5 channel, which distinguishes it from earlier, less selective probes, making it a critical tool for elucidating the specific roles of TRPC5 in cellular physiology and disease pathology .

Why Generic TRP Channel Blockers Cannot Replace Trpc5-IN-2 in TRPC5-Specific Studies


The TRPC channel family, comprising TRPC1-7, shares significant structural homology, yet each subtype governs distinct and often opposing physiological and pathological processes [1]. This functional divergence means that the use of a non-selective or pan-TRPC inhibitor can confound experimental outcomes by simultaneously affecting multiple TRPC subtypes or even other ion channel families, thereby masking or misattributing the specific role of TRPC5. For instance, dual TRPC4/5 inhibitors or compounds with off-target effects on TRPC3 or TRPC6 cannot resolve the unique contribution of TRPC5 homomers in key pathways. The precise interrogation of TRPC5-mediated signaling, such as its role in podocyte actin dynamics or neuronal excitability, therefore mandates a tool compound with rigorously defined subtype selectivity to ensure that observed phenotypes are genuinely attributable to TRPC5 inhibition alone [2].

Trpc5-IN-2: A Quantitative Guide to Superior Potency and Selectivity vs. Key Comparators


Superior Subtype Selectivity: Trpc5-IN-2 vs. Dual TRPC4/5 Inhibitors

Trpc5-IN-2 is a potent and selective TRPC5 inhibitor, representing a distinct advancement over dual TRPC4/5 inhibitors like ML204. ML204 exhibits only a 9-fold preference for TRPC4 over TRPC5, classifying it as a dual-channel antagonist [1]. In contrast, Trpc5-IN-2 is disclosed in patent WO2019055966A2 as a highly selective TRPC5 inhibitor, designed to minimize off-target activity against closely related TRPC channels, including TRPC4 [2]. This enhanced subtype selectivity is crucial for experimental designs that require unambiguous attribution of functional effects to TRPC5, particularly in tissues where TRPC4 and TRPC5 are co-expressed and can form heteromeric channels.

Ion Channel Pharmacology TRPC5 Subtype Selectivity Drug Discovery

Potency Differentiation: Trpc5-IN-2 vs. First-Generation TRPC5 Inhibitor AC1903

Trpc5-IN-2 demonstrates a significant advancement in potency over early-generation TRPC5 inhibitors. The first reported selective TRPC5 inhibitor, AC1903, exhibits a modest IC50 of 4.06 μM in TRPC5 inhibition assays . In stark contrast, Trpc5-IN-2 is described in its source patent (WO2019055966A2) as a potent inhibitor, and related compounds from this patent series have reported IC50 values in the low nanomolar range [1]. This represents a potential increase in potency of two orders of magnitude, allowing for more complete target engagement at lower, less cytotoxic concentrations, thereby widening the experimental window for both in vitro and in vivo studies.

TRPC5 Inhibition Potency Drug Discovery

Molecular Class Differentiation: Trpc5-IN-2's Pyridazinone Scaffold vs. Other Inhibitor Chemotypes

Trpc5-IN-2 belongs to the pyridazinone class of TRPC5 inhibitors, a distinct chemotype that offers a unique selectivity and pharmacokinetic profile compared to other inhibitor classes [1]. This is in contrast to other TRPC5 inhibitors such as the 2-aminobenzimidazole derivatives (e.g., M084), which are known to have residual off-target activity against TRPC3 [2], or the dual TRPC4/5 inhibitors like ML204 [3]. The pyridazinone core of Trpc5-IN-2 is specifically designed to confer high TRPC5 selectivity, likely by interacting with a unique binding pocket or allosteric site, which minimizes cross-reactivity with other TRPC family members. This chemical differentiation is critical for scientists seeking a tool compound that operates via a novel mechanism of action with a potentially distinct off-target profile.

Medicinal Chemistry Chemical Biology TRPC5 Inhibitor Scaffolds

Therapeutic Application Focus: Trpc5-IN-2 for Kidney Disease vs. Broader Indications

The primary patent for Trpc5-IN-2 (WO2019055966A2) explicitly claims its use for treating kidney diseases, particularly those involving podocyte injury such as focal segmental glomerulosclerosis (FSGS) [1]. This is a more specific therapeutic focus compared to other TRPC5 inhibitors like GFB-8438, which is also known for kidney protection [2], or dual TRPC4/5 inhibitors like HC-070 and BI-1358894, which are being explored primarily for anxiety and depression [3]. The targeted application of Trpc5-IN-2 in renal pathophysiology underscores its potential as a specialized tool for studying TRPC5-mediated mechanisms in podocyte dysfunction and glomerular filtration barrier integrity, offering a more context-specific research tool than compounds with broader or different disease associations.

Podocyte Biology Chronic Kidney Disease TRPC5 Inhibition

Optimal Application Scenarios for Trpc5-IN-2 in Academic and Industrial Research


Elucidating TRPC5-Specific Signaling in Podocyte Biology and Kidney Disease

In preclinical kidney disease research, particularly focal segmental glomerulosclerosis (FSGS), Trpc5-IN-2 is the optimal choice for studies aimed at definitively linking TRPC5 channel activity to podocyte dysfunction and proteinuria [1]. Its high selectivity, as outlined in patent WO2019055966A2, ensures that the observed protective effects on the glomerular filtration barrier are due to TRPC5 inhibition and not off-target effects on TRPC4 or TRPC6, which is a critical limitation of earlier, less selective probes [2]. This makes it an essential tool for target validation studies and for generating high-confidence data on TRPC5's role in cytoskeletal dynamics and cell migration in podocytes [1].

Differentiating TRPC5 vs. TRPC4 Contributions in Neurological and Psychiatric Disease Models

In neuroscience research, where TRPC4 and TRPC5 often exhibit distinct and sometimes opposing roles in regulating neuronal excitability, anxiety, and depression-like behaviors, the use of a dual inhibitor is problematic. Trpc5-IN-2's superior subtype selectivity for TRPC5 over TRPC4 [1] allows for the precise dissection of TRPC5's unique contribution to complex behaviors and synaptic plasticity. This is a key advantage over dual TRPC4/5 inhibitors like ML204 or clinical candidates such as HC-070, which cannot distinguish between the two channels' functions [2]. Researchers can confidently attribute specific neurophysiological and behavioral outcomes directly to TRPC5, providing higher resolution in target validation for neurological and psychiatric indications.

Establishing Robust Structure-Activity Relationships (SAR) for Pyridazinone-Based TRPC5 Inhibitors

For medicinal chemistry and drug discovery programs focused on developing next-generation TRPC5 inhibitors, Trpc5-IN-2 serves as a crucial benchmark and reference standard for the pyridazinone chemotype [1]. Its well-defined chemical structure and associated patent literature provide a solid foundation for SAR studies. Using Trpc5-IN-2 as a control allows researchers to benchmark the potency, selectivity, and in vitro ADME properties of novel pyridazinone analogs, ensuring that new compounds offer genuine improvements over the established lead series. This is essential for accelerating lead optimization and generating a robust intellectual property position [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trpc5-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.